5-(3,5-diiodo-2-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
2-(3,5-diiodo-2-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes iodine atoms, a methoxy group, and a thieno[2,3-d]pyrimidine core. The presence of iodine atoms and the thieno[2,3-d]pyrimidine structure contribute to its distinctive chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-(3,5-diiodo-2-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the reaction of a thiophene derivative with a suitable reagent to form the thieno[2,3-d]pyrimidine core.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent, such as dimethyl sulfate or methyl iodide.
Cyclization and Final Assembly: The final step involves the cyclization of the intermediate compounds to form the hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one structure. This can be achieved through a series of condensation and cyclization reactions under appropriate conditions.
Chemical Reactions Analysis
2-(3,5-diiodo-2-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to the formation of deiodinated derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-diiodo-2-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, such as enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(3,5-diiodo-2-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and thieno[2,3-d]pyrimidine core allow it to bind to and inhibit the activity of certain enzymes and proteins involved in disease processes. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cancer cell proliferation or bacterial growth.
Comparison with Similar Compounds
2-(3,5-diiodo-2-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
3,5-Diiodo-2-methoxyphenylboronic acid: This compound also contains iodine atoms and a methoxy group, but it has a boronic acid functional group instead of the thieno[2,3-d]pyrimidine core.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound shares the thieno[2,3-d]pyrimidine core but lacks the iodine atoms and methoxy group.
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione: This compound has a similar thieno[2,3-d]pyrimidine structure but contains a bromophenyl group instead of the diiodo-methoxyphenyl group.
The uniqueness of 2-(3,5-diiodo-2-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one lies in its combination of iodine atoms, methoxy group, and thieno[2,3-d]pyrimidine core, which contribute to its distinctive chemical properties and potential biological activities.
Properties
Molecular Formula |
C17H17I2N3O2S |
---|---|
Molecular Weight |
581.2 g/mol |
IUPAC Name |
5-(3,5-diiodo-2-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C17H17I2N3O2S/c1-22-4-3-9-12(7-22)25-17-13(9)16(23)20-15(21-17)10-5-8(18)6-11(19)14(10)24-2/h5-6,15,21H,3-4,7H2,1-2H3,(H,20,23) |
InChI Key |
GPSQXOXKPHEWCB-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC(=C4OC)I)I |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C(=CC(=C4)I)I)OC |
Origin of Product |
United States |
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